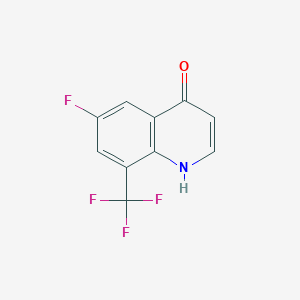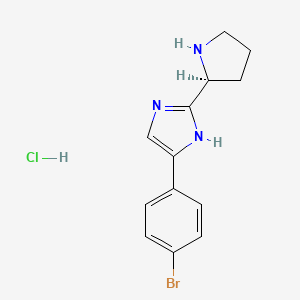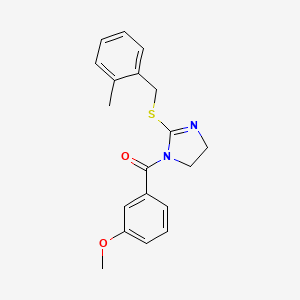
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H5F4NO. It has a molecular weight of 231.15 . The IUPAC name for this compound is 6-fluoro-8-(trifluoromethyl)-4-quinolinol .
Molecular Structure Analysis
The InChI code for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is 1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Synthesis and Characterization Research has focused on the synthesis and characterization of fluoroquinolone derivatives, including their optical and morphological studies. For instance, the synthesis of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives showcased their fluorescence in solid states and aggregation-induced emission (AIE) properties due to restricted intramolecular rotation, attributed to the electron-withdrawing trifluoromethyl group. These compounds displayed fluorescence with low quantum yields because of intramolecular charge transfer, highlighting their potential in optical applications (Rajalakshmi & Palanisami, 2020).
Antibacterial Activity The antibacterial activity of fluoroquinolone derivatives has been a significant area of research, with studies focusing on novel compounds exhibiting potent effects against various bacterial strains. The synthesis and evaluation of novel 1-trifluoromethyl-4-quinolone derivatives revealed compounds with comparable antibacterial activity to norfloxacin against specific strains, demonstrating the potential of fluoroquinolone derivatives in developing new antibacterial agents (Asahina et al., 2005).
Chemical and Biological Classifications Fluoroquinolones are classified based on their chemical structures and biological activity, with distinctions made between their efficacy against different bacterial spectra and metabolism rates. This classification aids in predicting the antibacterial activity, pharmacokinetics, and potential side effects of fluoroquinolones, offering insights into their application in treating bacterial infections (Bryskier & Chantot, 2012).
Photophysical Properties The photophysical properties of fluoroquinolone derivatives have been explored, including studies on their fluorescence emission and quantum yields. Research on aluminum complexes of fluorophenyl substituted 8-hydroxyquinoline derivatives showed enhanced fluorescence emission, with theoretical investigations supporting these findings through ab initio and density functional theory calculations (Suliman et al., 2014).
Safety and Hazards
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may cause respiratory irritation, skin irritation, and serious eye irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes and contact with skin and eyes. Wear protective gloves, protective clothing, eye protection, and face protection .
作用機序
Target of Action
This compound belongs to the class of quinolines , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
As a quinoline derivative , it may interact with its targets by forming hydrogen bonds, hydrophobic interactions, or π-π stacking interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme catalysis, and ion transport . The specific pathways affected by this compound will depend on its targets and their roles in cellular processes.
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s metabolic stability, while the presence of the hydroxyl group may influence its solubility and absorption
Result of Action
Depending on its targets and mode of action, this compound could potentially modulate a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular context
特性
IUPAC Name |
6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEVTJJXRXWUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2917938.png)
![2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2917939.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)

![N-[(5-methylfuran-2-yl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2917945.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2917947.png)
![N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2917948.png)

![N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2917951.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2917955.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)